molecular formula C14H22O5 B017130 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 103576-44-9

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B017130
M. Wt: 270.32 g/mol
InChI Key: UQMZDDUUYXBLHI-UHFFFAOYSA-N
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Description

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C14H22O5 . It is an oil-like liquid .


Molecular Structure Analysis

The molecular structure of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione consists of 14 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an oil-like liquid . It is soluble in chloroform and ethyl acetate . The compound should be stored at -20° C .

properties

IUPAC Name

2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZDDUUYXBLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326747
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

103576-44-9
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N′-Dicyclohexylcarbodiimide (11 mmol) was added to a stirred solution of octanoic acid (10 mmol) and 4-dimethylaminopyridine (12 mmol) in dry dichloromethane (40 ml). The mixture was stirred at room temperature for 1 hour and Meldrum's acid (10 mmol) was added. The stirring was continued at room temperature overnight. The solvent was removed in vacuum and the residue redissolved in ethyl acetate and filtered. The filtrate was washed with 2 M HCl solution and dried over MgSO4. The solvent was rotary evaporated to obtain the title product as an oil in 95% yield and was used without purification in the next step.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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